Leiuropeptide II Leiuropeptide II High affinity ClC-2 blocker (apparent KD ~ 50 pM) that slows ClC-2 activation and inhibits slow-gating, but does not inhibit open ClC-2 channels.
Brand Name: Vulcanchem
CAS No.: 194665-85-5
VCID: VC0549368
InChI: InChI=1S/C125H199N39O47S6/c1-10-56(6)94(124(210)211)161-118(204)83-25-19-36-163(83)122(208)67(28-31-87(172)173)145-113(199)79-50-215-214-49-78-115(201)152-75(46-166)111(197)162-95(59(9)167)121(207)144-65(26-29-84(129)168)102(188)141-61(20-11-14-32-126)98(184)137-58(8)97(183)140-64(23-17-35-135-125(132)133)99(185)138-57(7)96(182)139-62(21-12-15-33-127)100(186)154-77-48-213-212-47-76(157-110(196)74(45-165)153-119(205)92(131)54(2)3)112(198)143-66(27-30-86(170)171)103(189)148-72(42-90(178)179)109(195)159-81(123(209)164-37-18-24-82(164)117(203)151-73(43-91(180)181)108(194)146-68(104(190)156-78)38-60-44-134-53-136-60)52-217-216-51-80(116(202)160-93(55(4)5)120(206)158-79)155-101(187)63(22-13-16-34-128)142-106(192)70(40-88(174)175)149-105(191)69(39-85(130)169)147-107(193)71(41-89(176)177)150-114(77)200/h44,53-59,61-83,92-95,165-167H,10-43,45-52,126-128,131H2,1-9H3,(H2,129,168)(H2,130,169)(H,134,136)(H,137,184)(H,138,185)(H,139,182)(H,140,183)(H,141,188)(H,142,192)(H,143,198)(H,144,207)(H,145,199)(H,146,194)(H,147,193)(H,148,189)(H,149,191)(H,150,200)(H,151,203)(H,152,201)(H,153,205)(H,154,186)(H,155,187)(H,156,190)(H,157,196)(H,158,206)(H,159,195)(H,160,202)(H,161,204)(H,162,197)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,210,211)(H4,132,133,135)/t56-,57-,58-,59+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-/m0/s1
SMILES: CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)C(C)O)CO
Molecular Formula: C125H199N39O47S6
Molecular Weight: 3192.54

Leiuropeptide II

CAS No.: 194665-85-5

Peptides

VCID: VC0549368

Molecular Formula: C125H199N39O47S6

Molecular Weight: 3192.54

Leiuropeptide II - 194665-85-5

CAS No. 194665-85-5
Product Name Leiuropeptide II
Molecular Formula C125H199N39O47S6
Molecular Weight 3192.54
IUPAC Name (2S,3S)-2-[[(2S)-1-[(2S)-4-carboxy-2-[[(1R,7S,10S,13S,16R,19S,22S,25S,28S,31S,34S,37S,40S,43R,46S,49S,52S,55S,58R,65S,68S,71R,78S,81R)-28,40,55-tris(4-aminobutyl)-71-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-49-(2-amino-2-oxoethyl)-25-(3-amino-3-oxopropyl)-34-(3-carbamimidamidopropyl)-68-(2-carboxyethyl)-10,46,52,65-tetrakis(carboxymethyl)-22-[(1R)-1-hydroxyethyl]-19-(hydroxymethyl)-13-(1H-imidazol-4-ylmethyl)-31,37-dimethyl-2,8,11,14,17,20,23,26,29,32,35,38,41,44,47,50,53,56,64,67,70,76,79-tricosaoxo-78-propan-2-yl-60,61,73,74,83,84-hexathia-3,9,12,15,18,21,24,27,30,33,36,39,42,45,48,51,54,57,63,66,69,77,80-tricosazatetracyclo[41.19.13.1016,58.03,7]pentaoctacontane-81-carbonyl]amino]butanoyl]pyrrolidine-2-carbonyl]amino]-3-methylpentanoic acid
Standard InChI InChI=1S/C125H199N39O47S6/c1-10-56(6)94(124(210)211)161-118(204)83-25-19-36-163(83)122(208)67(28-31-87(172)173)145-113(199)79-50-215-214-49-78-115(201)152-75(46-166)111(197)162-95(59(9)167)121(207)144-65(26-29-84(129)168)102(188)141-61(20-11-14-32-126)98(184)137-58(8)97(183)140-64(23-17-35-135-125(132)133)99(185)138-57(7)96(182)139-62(21-12-15-33-127)100(186)154-77-48-213-212-47-76(157-110(196)74(45-165)153-119(205)92(131)54(2)3)112(198)143-66(27-30-86(170)171)103(189)148-72(42-90(178)179)109(195)159-81(123(209)164-37-18-24-82(164)117(203)151-73(43-91(180)181)108(194)146-68(104(190)156-78)38-60-44-134-53-136-60)52-217-216-51-80(116(202)160-93(55(4)5)120(206)158-79)155-101(187)63(22-13-16-34-128)142-106(192)70(40-88(174)175)149-105(191)69(39-85(130)169)147-107(193)71(41-89(176)177)150-114(77)200/h44,53-59,61-83,92-95,165-167H,10-43,45-52,126-128,131H2,1-9H3,(H2,129,168)(H2,130,169)(H,134,136)(H,137,184)(H,138,185)(H,139,182)(H,140,183)(H,141,188)(H,142,192)(H,143,198)(H,144,207)(H,145,199)(H,146,194)(H,147,193)(H,148,189)(H,149,191)(H,150,200)(H,151,203)(H,152,201)(H,153,205)(H,154,186)(H,155,187)(H,156,190)(H,157,196)(H,158,206)(H,159,195)(H,160,202)(H,161,204)(H,162,197)(H,170,171)(H,172,173)(H,174,175)(H,176,177)(H,178,179)(H,180,181)(H,210,211)(H4,132,133,135)/t56-,57-,58-,59+,61-,62-,63-,64-,65-,66-,67-,68-,69-,70-,71-,72-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,92-,93-,94-,95-/m0/s1
Standard InChIKey NDCNPIYRYDSDEM-TZZHORBYSA-N
Isomeric SMILES CC[C@H](C)[C@@H](C(=O)O)NC(=O)[C@@H]1CCCN1C(=O)[C@H](CCC(=O)O)NC(=O)[C@@H]2CSSC[C@H]3C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H]4CSSC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC[C@@H](C(=O)N[C@H](C(=O)N2)C(C)C)NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H](NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCC[C@H]5C(=O)N[C@H](C(=O)N[C@H](C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)[C@@H](C)O)CO
SMILES CCC(C)C(C(=O)O)NC(=O)C1CCCN1C(=O)C(CCC(=O)O)NC(=O)C2CSSCC3C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC4CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(CSSCC(C(=O)NC(C(=O)N2)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC4=O)CC(=O)O)CC(=O)N)CC(=O)O)CCCCN)C(=O)N5CCCC5C(=O)NC(C(=O)NC(C(=O)N3)CC6=CNC=N6)CC(=O)O)CC(=O)O)CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)N)CCCCN)C)CCCNC(=N)N)C)CCCCN)CCC(=O)N)C(C)O)CO
Appearance White lyophilised solid
Description High affinity ClC-2 blocker (apparent KD ~ 50 pM) that slows ClC-2 activation and inhibits slow-gating, but does not inhibit open ClC-2 channels.
Sequence VSCEDCPDHCSTQKARAKCDNDKCVCEPI(Modifications: Disulfide bridge: 3-19, 6-24, 10-26)
Storage -20°C
Synonyms Leiuropeptide II
PubChem Compound 90488986
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator